molecular formula C14H10ClFN4 B169702 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline CAS No. 184356-51-2

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline

Cat. No.: B169702
CAS No.: 184356-51-2
M. Wt: 288.71 g/mol
InChI Key: HJAGRTPTIMMQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a chemical compound with the molecular formula C14H10ClFN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is notable for its applications in medicinal chemistry, particularly in the development of targeted cancer therapies.

Scientific Research Applications

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline has several applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is not explicitly stated, quinazoline derivatives are known to have a wide range of biological properties . They are often used in targeted therapy directed at specific molecular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline typically involves the reaction of 3-chloro-4-fluoroaniline with 6-aminoquinazoline under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core, enhancing their chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for EGFR. This makes it a valuable compound in the development of targeted cancer therapies.

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4/c15-11-6-9(2-3-12(11)16)20-14-10-5-8(17)1-4-13(10)18-7-19-14/h1-7H,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAGRTPTIMMQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
Reactant of Route 2
Reactant of Route 2
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
Reactant of Route 3
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
Reactant of Route 4
Reactant of Route 4
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
Reactant of Route 5
Reactant of Route 5
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
Reactant of Route 6
Reactant of Route 6
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.